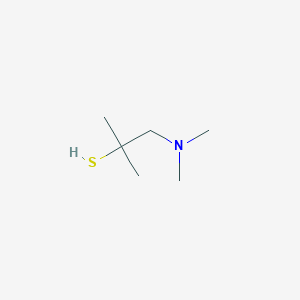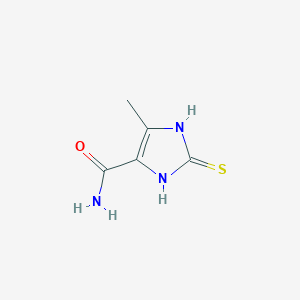
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Overview
Description
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound related to the naphthalene series. Research has focused on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
- The compound can be synthesized from naphthalene derivatives. For instance, Göksu et al. (2003) describe a synthesis starting from naphthalene-2,3-diol, yielding 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol through a seven-step process with an overall yield of 44% (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Molecular Structure Analysis
- The molecular structure of related compounds, like 2-[(R-phenyl)amine]-1,4-naphthalenediones, has been studied extensively. Aguilar-Martínez et al. (1999) examined the molecular and electronic structures of these compounds, showing the impact of different substituents on the molecular structure (Aguilar-Martínez, Cuevas, Jiménez-Estrada, González, Lotina‐Hennsen, & Macías-ruvalcaba, 1999).
Chemical Reactions and Properties
- Photolysis reactions involving tetranitromethane and naphthalene derivatives have been studied, as reported by Eberson et al. (1992), indicating complex reaction pathways and product formation (Eberson, Hartshorn, & Radner, 1992).
Physical Properties Analysis
- Specific studies directly analyzing the physical properties of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine were not found in the current literature. However, general properties of similar nitro compounds and naphthalene derivatives suggest they possess distinct photophysical and electrochemical properties.
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, are inferred from studies on related naphthalene derivatives. For example, studies on the photochemical nitration of naphthalene derivatives show the formation of complex nitro compounds and their subsequent reactions (Eberson et al., 1992).
Scientific Research Applications
-
Medicinal Chemistry
- Application : 1,2,3,4-tetrahydroisoquinoline analogs, which are structurally similar to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods : A multi-component reaction (MCR) was used to synthesize N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives .
- Results : The synthesized compounds showed potent biological activity .
-
Pharmaceutical Sciences
- Application : Indole derivatives, which share a similar heterocyclic structure with 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results : The synthesized indole derivatives showed diverse biological activities and have potential for further therapeutic exploration .
-
Energetic Materials
- Application : Nitrogen-rich compounds, potentially including 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, are being explored for their high energy performances .
- Methods : The specific methods of synthesis and application were not detailed in the source .
- Results : The compounds showed high energy performances and low sensitivities .
-
Inflammation Treatment
- Application : Compounds based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, which shares structural similarities with 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, have been developed as novel nitric oxide production inhibitors .
- Methods : A series of compounds were designed and synthesized based on the hybridization of 7H-pyrrolo[2,3-d]pyrimidine and cinnamamide fragments .
- Results : Among the synthesized compounds, compound S2h displayed a vigorous inhibitory activity on NO production with an IC50 value of 3.21±0.67 µM .
-
Chemical Reagent
- Application : ®-1,2,3,4-Tetrahydro-1-naphthylamine, a compound similar to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .
- Methods : The specific methods of synthesis and application were not detailed in the source .
- Results : The compound has been used in the preparation of new chiral phosphine-aminophosphine ligands .
- Anti-depressant Molecules
- Application : The synthesis of anti-depressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .
- Methods : The specific methods of synthesis and application were not detailed in the source .
- Results : The review examines current developments in the catalytic synthesis of antidepressants and their potential application .
properties
IUPAC Name |
7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h2,4,6,9H,1,3,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQQVSKLPBROCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20632701 | |
| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
101167-13-9 | |
| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




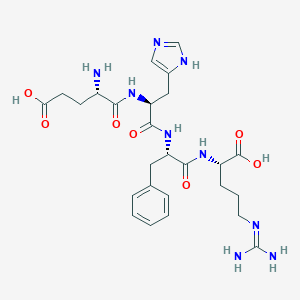
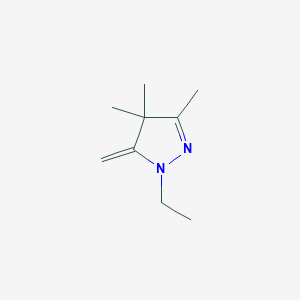


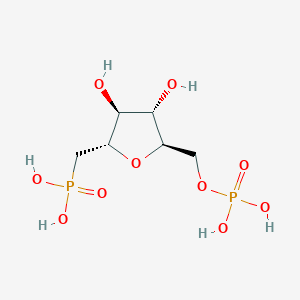

![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)

